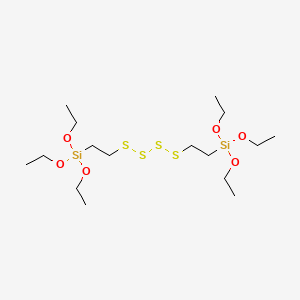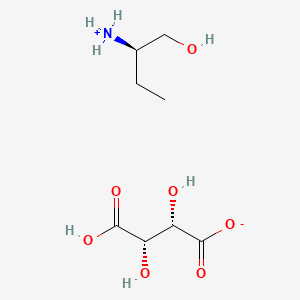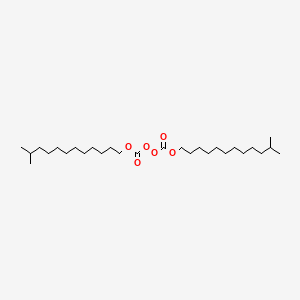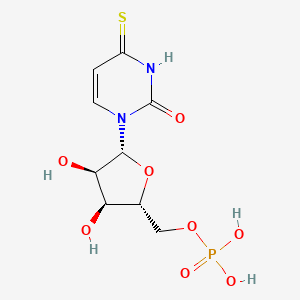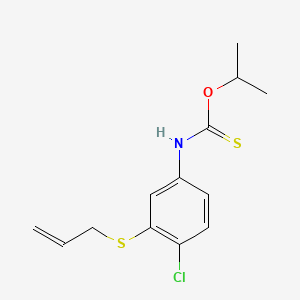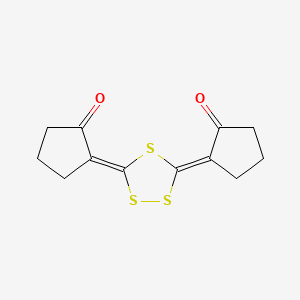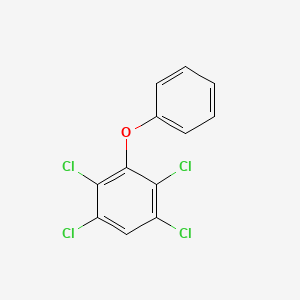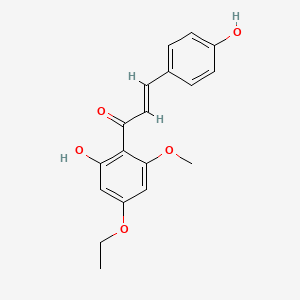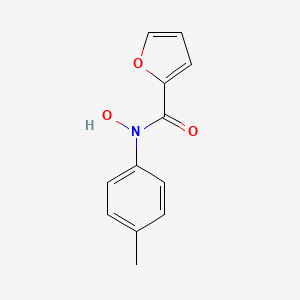
2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoyloxyethoxy group, a dichlorophenylthio group, and an isopropyl group attached to an imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenylthio group: This step may involve the reaction of the imidazole intermediate with a dichlorophenylthio reagent under controlled conditions.
Attachment of the carbamoyloxyethoxy group: This can be done through nucleophilic substitution reactions, where the imidazole intermediate reacts with a carbamoyloxyethoxy reagent.
Addition of the isopropyl group: This step may involve alkylation reactions using isopropyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines and alcohols can be employed.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, coatings, and catalysts.
Mécanisme D'action
The mechanism of action of 2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole will depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of receptor binding, the compound may interact with specific receptors on the cell surface, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- 2-(2-Aminoethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- 2-(2-Methoxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
Uniqueness
The uniqueness of 2-(2-Carbamoyloxyethoxy)methyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the carbamoyloxyethoxy group may enhance its solubility and stability, while the dichlorophenylthio group may contribute to its biological activity.
Propriétés
Numéro CAS |
178979-53-8 |
|---|---|
Formule moléculaire |
C18H23Cl2N3O3S |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
2-[[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methoxy]ethyl carbamate |
InChI |
InChI=1S/C18H23Cl2N3O3S/c1-4-23-15(10-25-5-6-26-18(21)24)22-16(11(2)3)17(23)27-14-8-12(19)7-13(20)9-14/h7-9,11H,4-6,10H2,1-3H3,(H2,21,24) |
Clé InChI |
OKDYVDVNGUDKIN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




